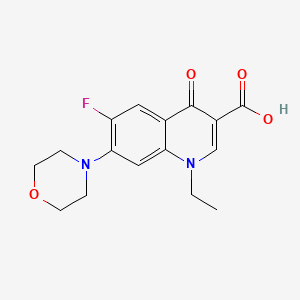
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C16H17FN2O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 320.32 . Unfortunately, the specific details about its molecular structure are not provided in the searched resources.Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of this compound are not provided in the searched resources .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives are central to various synthetic and biological studies. This compound serves as a versatile intermediate for synthesizing a range of derivatives with significant in vitro biological activities. These activities are explored through the synthesis of hydrazone, pyrazole, and dihydropyridazine derivatives from a 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid base, demonstrating the compound's utility in generating potentially biologically active molecules Ziegler, C., Kuck, N., Harris, S. M., & Lin, Yang-i. (1988). Journal of Heterocyclic Chemistry, 25, 1543-1546.
Antibacterial Structure-Activity Relationships
The compound's structural modifications lead to diverse antibacterial properties. A study on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlights the compound's role in generating potent antibacterial agents. The research emphasizes the importance of polysubstituted compounds in enhancing activity against Gram-positive and Gram-negative bacteria, providing insights into the chemical modifications that improve antibacterial efficacy Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Journal of Medicinal Chemistry, 23(12), 1358-1363.
Novel Synthetic Pathways and Derivatives
Further exploration into the compound's chemistry involves the synthesis of new fluorinated derivatives, demonstrating its adaptability in creating novel molecules with potential biological activities. This research introduces ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids and their transformation into 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, expanding the chemical repertoire of quinolinecarboxylic acid derivatives for potential therapeutic applications Nosova, E., Sidorova, L., Lipunova, G., Mochul’skaya, N. N., Chasovskikh, O. M., & Charushin, V. (2002). Chemistry of Heterocyclic Compounds, 38, 922-928.
Safety and Hazards
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer
Mode of Action
Given the potential similarity to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it might interact with its target by binding to the active site and inhibiting the function of the enzyme . .
Biochemical Pathways
If it indeed acts as an inhibitor of HIV-1 integrase, it could potentially interfere with the integration of the viral genome into the host DNA, a critical step in the HIV replication cycle .
Result of Action
If it acts similarly to the HIV-1 integrase inhibitors, it could prevent the integration of the viral genome into the host DNA, thereby inhibiting viral replication .
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-3-5-23-6-4-19/h7-9H,2-6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGUZPQPISQBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)
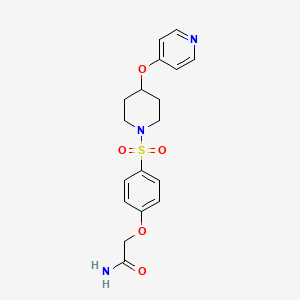

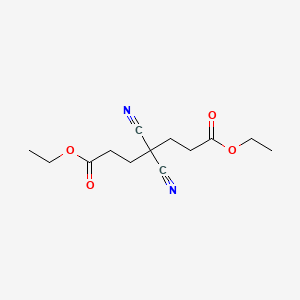
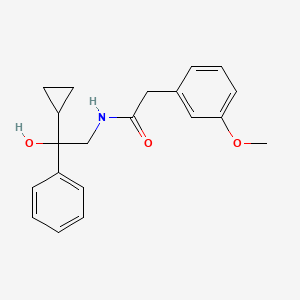
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)


![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)
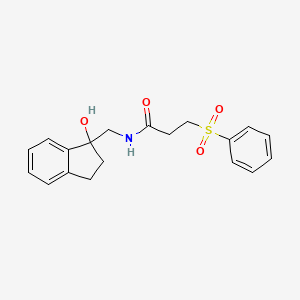

![2-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2826307.png)

![methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B2826312.png)